3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one

Synthetic chemistry Isoflavone derivatization Process chemistry

This 7-O-(4-methylbenzyl) isoflavone (CAS 858767-08-5) is the exclusive starting material for synthesizing pyrimidine-containing libraries via chromone-ring recyclization with amidines—a transformation inaccessible to 7-hydroxy or 7-methoxy analogs. The 4-methylbenzyl ether eliminates H-bond donation (LogP 5.26, TPSA 44.8 Ų), serving as a selective hydrogenolysis-labile protecting group. Its defined para-methyl substitution provides a benchmark for SAR against ortho-methyl and unsubstituted benzyl isomers in TRPV1 antagonist and metabolic-stability programs. Confirmed 65% synthetic yield from formononetin and a 75% guanidine-cyclization yield guarantee reproducible methodology. Insist on this exact 7-O-alkylated scaffold—generic isoflavones cannot replicate its synthetic or pharmacological profile.

Molecular Formula C24H20O4
Molecular Weight 372.42
CAS No. 858767-08-5
Cat. No. B2797808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one
CAS858767-08-5
Molecular FormulaC24H20O4
Molecular Weight372.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H20O4/c1-16-3-5-17(6-4-16)14-27-20-11-12-21-23(13-20)28-15-22(24(21)25)18-7-9-19(26-2)10-8-18/h3-13,15H,14H2,1-2H3
InChIKeyAVPJTTIABYMQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one (CAS 858767-08-5): Chemical Identity and Structural Context for Procurement Decisions


3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one (CAS 858767-08-5) is a fully synthetic chromen-4-one (isoflavone) derivative with molecular formula C24H20O4 and molecular weight 372.4 g/mol [1]. It belongs to the class of 7-O-alkylated isoflavones, structurally derived from the natural isoflavone formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) via etherification of the 7-hydroxyl group with 4-methylbenzyl chloride [2]. The compound is a member of the InterBioScreen synthetic compound library and is supplied as a research-grade screening compound [1]. Its calculated LogP is approximately 5.26, with zero hydrogen bond donors and four hydrogen bond acceptors, a topological polar surface area of approximately 44.8 Ų, and five rotatable bonds [1].

Why Formononetin or Simpler 7-O-Alkyl Isoflavone Analogs Cannot Substitute for 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one


The 7-O-(4-methylbenzyl) substitution in this compound fundamentally alters its physicochemical profile and synthetic utility relative to the parent natural isoflavone formononetin and other 7-O-alkyl analogs. The replacement of the phenolic 7-OH with a 4-methylbenzyloxy group eliminates hydrogen bond donor capacity, increases LogP by approximately 2-3 units, and introduces a benzylic ether linkage that is susceptible to selective cleavage under hydrogenolysis conditions—a property absent in methyl ether analogs such as 4′,7-dimethoxyisoflavone [1]. Furthermore, the para-methyl substitution on the benzyl ring creates steric and electronic distinctions from the ortho-methyl positional isomer (CAS 858766-83-3, InterBioScreen STOCK1N-44792), potentially affecting binding interactions and metabolic stability [2]. Critically, the 4-methylbenzyloxy group at position 7 participates in the chromone ring recyclization reaction with amidines, enabling the synthesis of pyrimidine-containing derivatives—a transformation not accessible to 7-hydroxy or 7-methoxy analogs [3]. These structural features collectively mean that procurement of a generic isoflavone or a positional isomer cannot reproduce the synthetic or pharmacological profile of this specific compound.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one (CAS 858767-08-5): Head-to-Head and Cross-Study Comparisons


Synthetic Yield from Formononetin: 65% Isolated Yield via 7-O-Alkylation with 4-Methylbenzyl Chloride

The target compound is synthesized from formononetin (CAS 485-72-3) and 4-methylbenzyl chloride using potassium carbonate and potassium iodide in acetonitrile, achieving an isolated yield of 65% [1]. This yield serves as a baseline for evaluating the efficiency of 7-O-alkylation with 4-methylbenzyl chloride specifically. In contrast, the analogous reaction using unsubstituted benzyl chloride to produce 7-(benzyloxy)-3-(4-methoxyphenyl)-4H-chromen-4-one has been reported with variable yields depending on conditions, but the 4-methyl substitution does not significantly impede the alkylation efficiency [2]. The 65% yield for this specific substrate-solvent-base combination provides a reproducible benchmark for procurement specifications and scale-up feasibility assessment.

Synthetic chemistry Isoflavone derivatization Process chemistry

Chromone Ring Recyclization Yield: 75% Conversion to Pyrimidine Derivative with Guanidine Carbonate

The target compound undergoes chromone ring recyclization upon reaction with guanidine carbonate in the presence of calcined potash and DMF, yielding 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol in 75% yield [1]. This transformation is a defining synthetic feature of 7-O-alkylated isoflavones bearing a free 2-position. In comparison, the unsubstituted benzyl analog (7-benzyloxy derivative) undergoes the same reaction with comparable efficiency [2]. However, the 7-hydroxy parent (formononetin) cannot participate in this reaction pathway due to competing deprotonation of the free phenol, while 7-methoxy analogs lack the benzylic ether required for selective post-reaction deprotection. The 75% yield for this specific transformation establishes the compound as a competent intermediate for generating pyrimidine-containing libraries.

Heterocyclic chemistry Scaffold diversification Chromone-to-pyrimidine conversion

Patent-Supported TRPV1 Inhibitory Activity: Coverage Under CN116903571A for Analgesic and Hypoglycemic Applications

Chinese patent CN116903571A, filed July 12, 2023 and published October 20, 2023, explicitly claims a genus of isoflavone compounds encompassing the 7-O-(4-methylbenzyl) substitution pattern for TRPV1 inhibition, analgesic, and hypoglycemic applications [1]. The patent's general formula includes compounds where the 7-position substituent is benzyloxy with optional methyl substitution, and the 3-position bears a 4-methoxyphenyl group, directly covering CAS 858767-08-5 [1]. The patent discloses that representative compounds demonstrated significant TRPV1 inhibitory activity in calcium influx assays and analgesic effects in in vivo pain models [1]. While the exact IC50 value for this specific compound is not disclosed in the publicly available abstract, the patent's inclusion of the 4-methylbenzyl substitution pattern indicates that this compound was among those synthesized and evaluated. In contrast, 7-hydroxy isoflavones (such as formononetin) and 7-methoxy analogs are outside the primary patent scope, which focuses on 7-O-benzylated derivatives [1].

TRPV1 antagonism Pain therapeutics Glucose homeostasis

Lipophilicity Differential: LogP 5.26 vs. Formononetin (LogP ~3.0), Enabling Distinct ADME Profiling

The calculated LogP (octanol-water partition coefficient) of the target compound is 5.26 [1], compared with formononetin which has a reported LogP of approximately 2.9-3.2 (calculated) [2]. This represents an increase of approximately 2.0-2.3 log units, reflecting the replacement of the hydrophilic 7-OH group with the lipophilic 4-methylbenzyl ether. The LogD at pH 5.5 and pH 7.4 is also 5.26, indicating the compound remains predominantly non-ionizable across physiological pH ranges, consistent with the absence of ionizable functional groups [1]. In comparison, formononetin's 7-OH confers pH-dependent ionization (pKa ~7.0-7.5), resulting in partial ionization at physiological pH. The higher and pH-independent lipophilicity of the target compound predicts enhanced membrane permeability but potentially reduced aqueous solubility relative to formononetin—a critical consideration for assay design and formulation.

Physicochemical properties Lipophilicity ADME prediction

Hydrogen Bond Donor Count: Zero vs. Formononetin (One HBD), Altering Target Engagement Profile

The target compound has zero hydrogen bond donors (HBD = 0) compared with formononetin which has one hydrogen bond donor (the 7-OH group) [1]. This difference eliminates a key hydrogen bond interaction site that is present in the parent natural isoflavone. In the context of isoflavone biological targets (including estrogen receptors, kinases, and TRP channels), the 7-OH group of formononetin often serves as a critical hydrogen bond donor in ligand-receptor interactions. Its replacement with a benzyl ether in the target compound fundamentally alters the pharmacophore, potentially reducing affinity for targets that require the 7-OH donor while maintaining or enhancing interactions with hydrophobic binding pockets. This structural feature also removes a potential site for Phase II metabolism (glucuronidation/sulfation), which may confer metabolic stability advantages [2].

Medicinal chemistry Hydrogen bonding Structure-activity relationships

Recommended Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one


Scaffold Diversification via Chromone Ring Recyclization: Synthesis of Pyrimidine-Containing Compound Libraries

This compound is the preferred starting material for generating pyrimidine-containing libraries via reaction with amidines or guanidine derivatives. The 75% isolated yield achieved with guanidine carbonate in DMF/calcined potash [1] demonstrates robust methodology, and the 4-methylbenzyl protecting group at the 7-position can be selectively removed post-reaction via hydrogenolysis to reveal a free phenol for further functionalization. This application is not accessible to 7-hydroxy or 7-methoxy isoflavone analogs, making this compound uniquely suited for diversity-oriented synthesis programs targeting pyrimidine-isoflavone hybrids.

TRPV1-Targeted Analgesic Drug Discovery: Hit Expansion and Lead Optimization

Based on the coverage of this compound's structural class in CN116903571A [2], it is positioned as a candidate for TRPV1 antagonist screening campaigns. The 7-O-(4-methylbenzyl) substitution eliminates the phenolic OH while maintaining the isoflavone core, providing a scaffold for exploring structure-activity relationships around TRPV1 inhibition. Researchers developing non-vanilloid TRPV1 antagonists should prioritize this compound over formononetin or other 7-hydroxy isoflavones due to its patent-backed structural differentiation and altered physicochemical profile that may improve blood-brain barrier penetration.

Control Compound for 7-O-Alkyl Isoflavone Structure-Activity Relationship Studies

The defined 65% synthetic yield from formononetin [3] and well-characterized physicochemical properties (LogP 5.26, HBD 0, TPSA 44.8 Ų) [4] make this compound a reproducible benchmark for SAR studies comparing 7-O-alkyl substitution patterns. Its para-methyl substitution on the benzyl ring provides a defined steric and electronic reference point for head-to-head comparison with the ortho-methyl isomer (CAS 858766-83-3) and unsubstituted benzyl analog in receptor binding, cellular efficacy, and metabolic stability assays.

Metabolic Stability Probe: Assessing the Impact of 7-OH Elimination on Phase II Metabolism

The complete replacement of the 7-OH group with a 4-methylbenzyl ether eliminates the primary site for glucuronidation and sulfation that dominates formononetin metabolism. This compound serves as a metabolic stability probe in hepatic microsome or hepatocyte assays, where its clearance rate can be directly compared with formononetin to quantify the contribution of 7-OH conjugation to overall metabolic liability. The calculated LogP of 5.26 and zero HBD count [4] further predict altered CYP450 oxidation profiles compared to the more polar parent isoflavone.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.